2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide is an organic compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethyl group often enhances the biological activity and stability of compounds, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 3-(trifluoromethyl)aniline with glyoxylic acid oxime. The reaction is carried out under acidic conditions to facilitate the formation of the desired product . The process can be summarized as follows:
Starting Materials: 3-(trifluoromethyl)aniline and glyoxylic acid oxime.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Procedure: The reactants are mixed and heated to promote the reaction, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxime derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted trifluoromethyl compounds.
Scientific Research Applications
2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development due to its stability and biological activity.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects . The oxime group can form hydrogen bonds with target molecules, further contributing to its activity .
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide: Known for its stability and biological activity.
2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)ethanamide: Similar structure but with an ethanamide group.
2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)propanamide: Similar structure but with a propanamide group.
Uniqueness
This compound is unique due to its specific combination of the trifluoromethyl group and the oxime group, which confer enhanced stability and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H7F3N2O2 |
---|---|
Molecular Weight |
232.16 g/mol |
IUPAC Name |
2-hydroxyimino-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)6-2-1-3-7(4-6)14-8(15)5-13-16/h1-5,16H,(H,14,15) |
InChI Key |
DDWUNUPFUUJKEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=NO)C(F)(F)F |
Origin of Product |
United States |
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